5-methylfuran-3-sulfonyl chloride
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Overview
Description
5-Methylfuran-3-sulfonyl chloride is an organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 3-position. This compound is known for its reactivity and utility in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Starting from Furan: The synthesis of this compound typically begins with furan, which undergoes chlorosulfonation. The reaction involves treating furan with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Methylation: The furan ring is then methylated at the 5-position using reagents like methyl iodide in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation and methylation reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols, along with bases like triethylamine, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Sulfonic acids and other reduced derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
5-Methylfuran-3-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-methylfuran-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Furan-3-sulfonyl Chloride: Lacks the methyl group at the 5-position.
2-Methylfuran-3-sulfonyl Chloride: Methyl group at the 2-position instead of the 5-position.
Furan-2-sulfonyl Chloride: Sulfonyl chloride group at the 2-position.
Uniqueness: 5-Methylfuran-3-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which influences its reactivity and the types of reactions it can undergo compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry
Properties
CAS No. |
1307819-00-6 |
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Molecular Formula |
C5H5ClO3S |
Molecular Weight |
180.61 g/mol |
IUPAC Name |
5-methylfuran-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClO3S/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3 |
InChI Key |
VEWACFDWXLCMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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